5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide
Description
5-Bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide is a benzamide derivative characterized by a halogenated aromatic core and a pyridine-containing substituent. The molecular formula is C₁₄H₁₁BrClN₂O, with a benzamide backbone featuring bromo (Br) and chloro (Cl) substituents at the 5- and 2-positions, respectively. The amide nitrogen is linked to a 5-methylpyridin-2-yl group, introducing both aromaticity and steric bulk.
Properties
Molecular Formula |
C13H10BrClN2O |
|---|---|
Molecular Weight |
325.59 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H10BrClN2O/c1-8-2-5-12(16-7-8)17-13(18)10-6-9(14)3-4-11(10)15/h2-7H,1H3,(H,16,17,18) |
InChI Key |
YVIXKDCICZIHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine (C5) and chlorine (C2) atoms on the benzamide ring are sites for nucleophilic aromatic substitution. These halogens act as leaving groups under specific conditions, depending on the electronic environment of the ring.
| Reaction Type | Nucleophile | Conditions | Products | Reference |
|---|---|---|---|---|
| Bromine Replacement | Hydroxide ion | Aqueous base, high temperature | 5-Hydroxy-2-chloro-N-(5-methylpyridin-2-yl)benzamide | |
| Chlorine Replacement | Amine (e.g., NH₃) | High temperature, solvent | 2-Amino-5-bromo-N-(5-methylpyridin-2-yl)benzamide |
Key Observations :
-
Bromine is more reactive due to its larger size and lower bond strength compared to chlorine.
-
Reaction efficiency depends on the directing effects of neighboring substituents. The amide group (meta-directing, deactivating) may reduce nucleophilic substitution rates, necessitating harsher conditions.
Amide Hydrolysis
The amide functional group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or their salts.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄, Heat | 5-Bromo-2-chloro-N-(5-methylpyridin-2-yl)benzoic acid | |
| Basic Hydrolysis | NaOH, Heat | Sodium salt of the corresponding carboxylic acid |
Mechanism :
The amide hydrolyzes via a tetrahedral intermediate, with the amine group released as ammonia (acidic) or amide salt (basic).
Cross-Coupling Reactions (Suzuki)
The bromine substituent enables palladium-catalyzed Suzuki coupling with arylboronic acids, forming biaryl derivatives.
| Reaction Type | Arylboronic Acid | Catalyst | Base | Products | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Coupled product with phenyl group |
Key Parameters :
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) is commonly used for such transformations.
-
Reaction Efficiency : Yields vary based on steric hindrance and electron-withdrawing effects of substituents.
Elimination
Under strongly basic conditions, the bromine or chlorine may undergo elimination, forming aromatic rings or dehydrohalogenated products.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Elimination | Strong base (e.g., KOH) | Dehydrohalogenated benzamide derivative |
Scientific Research Applications
5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide with structurally analogous benzamide derivatives, focusing on physicochemical properties, synthetic pathways, and biological relevance.
Structural and Physicochemical Properties
*Estimated using computational tools due to lack of experimental data in evidence.
Key Observations:
- Lipophilicity (logP): The quinolin-8-yl derivative (logP = 4.797) is more lipophilic than the target compound, likely due to the extended aromatic system . Piperazinyl and trimethoxyphenyl derivatives exhibit lower logP values, suggesting improved aqueous solubility .
Biological Activity
5-Bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse studies and findings.
Synthesis
The synthesis of this compound typically involves the bromination and chlorination of pyridine derivatives followed by amide formation. Various synthetic routes have been explored, emphasizing efficiency and yield. For instance, palladium-catalyzed reactions have been employed to produce a series of pyridine-based derivatives, highlighting the versatility of this compound in medicinal chemistry applications .
Anticancer Activity
The compound's anticancer properties have been investigated across various human cancer cell lines. Notably, benzamide derivatives have shown significant cytotoxicity against cancer cells. In studies, related compounds demonstrated IC50 values in the nanomolar range against several cancer types, indicating strong potential as anticancer agents .
| Cell Line | IC50 (nM) |
|---|---|
| SKRB-3 | 1.2 |
| SW620 | 4.3 |
| A549 | 44 |
| HepG2 | 48 |
These results suggest that modifications to the benzamide structure can enhance its biological activity.
Antibacterial Activity
This compound has also been evaluated for antibacterial properties. Studies indicate that benzamide derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 0.22 to 1.49 µM for various pathogenic strains .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 1.49 |
This highlights the compound's potential as a lead structure for developing new antibacterial agents.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells . Additionally, its antibacterial activity may stem from disrupting bacterial cell wall synthesis or function.
Case Studies
Recent studies have focused on optimizing the lead compound for enhanced efficacy and reduced toxicity. For example, structural modifications have been systematically evaluated to improve metabolic stability and solubility without compromising biological activity .
In one notable case study, a series of pyridine derivatives were synthesized and tested for their ability to inhibit specific bacterial strains. The results indicated that certain substitutions significantly improved antibacterial potency compared to baseline compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
